Product packaging for (S,R,S)-AHPC-Me hydrochloride(Cat. No.:CAS No. 1948273-03-7)

(S,R,S)-AHPC-Me hydrochloride

Cat. No.: B560564
CAS No.: 1948273-03-7
M. Wt: 481.1 g/mol
InChI Key: GHFOLQCCYGBOTL-QDVBFIRISA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of E3 Ligase Ligands in PROTAC Design and Efficacy

The development and application of E3 ligase ligands have been pivotal in advancing the field of targeted protein degradation. Their strategic use in PROTAC design offers distinct advantages over conventional therapeutic approaches.

Expansion of the Druggable Proteome

Historically, many proteins have been considered "undruggable" by traditional small-molecule inhibitors due to the absence of accessible active sites or their functional roles as protein-protein interaction partners. E3 ligase ligands, by enabling PROTACs, expand the druggable proteome by allowing the targeting of proteins that were previously intractable. This is achieved by creating an artificial proximity between the target protein and the E3 ligase, bypassing the need for a direct inhibitory interaction with the target's active site tandfonline.comnih.govnih.govub.edumdpi.comnih.govresearchgate.netnih.gov.

Overcoming Limitations of Traditional Inhibitors

Unlike classical inhibitors that merely block protein function, PROTACs induce the complete degradation of the target protein. This degradation-mediated mechanism offers several benefits, including the potential to overcome resistance mechanisms that often arise with inhibitors, such as target mutations or overexpression tandfonline.comnih.govfrontiersin.org. Furthermore, the catalytic nature of degradation, where a single PROTAC molecule can facilitate the degradation of multiple target proteins, can lead to more potent and sustained cellular responses frontiersin.orgresearchgate.net.

Achieving Sub-Nanomolar Degradation Potency

The design of effective PROTACs, incorporating well-characterized E3 ligase ligands, has enabled the achievement of remarkable degradation potency. Many PROTAC molecules can induce target protein degradation at sub-nanomolar concentrations, significantly lower than what is typically achieved with traditional inhibitors nih.govnih.gov. For instance, the BET degrader ARV-771, which utilizes a VHL ligand, has demonstrated potent degradation of BET proteins with half-maximal degradation concentrations (DC50) below 1 nM glpbio.comglpbio.comabmole.commedchemexpress.comfishersci.no.

Overview of E3 Ligase Ligand 1 within the E3 Ligase Ligand Landscape

E3 Ligase Ligand 1 represents a specific chemical entity that plays a crucial role in the development of advanced PROTACs, particularly those targeting BET proteins.

Context as a von Hippel-Lindau (VHL) E3 Ligase Ligand

E3 Ligase Ligand 1 is identified as a ligand that specifically binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase glpbio.comabmole.comsmolecule.comdcchemicals.com. It is chemically known as (S,R,S)-AHPC-based VHL ligand or VHL ligand 2 hydrochloride, with the CAS number 1948273-03-7 glpbio.comabmole.commedchemexpress.comfishersci.nodcchemicals.comtargetmol.comchemicalbook.comchemicalbook.com. The VHL E3 ligase, a component of the Cullin-2 RING E3 ligase complex, is one of the most widely utilized E3 ligases in PROTAC development due to the availability of well-characterized ligands and its broad expression mdpi.comnih.govresearchgate.netnih.govdcchemicals.com.

Application in PROTAC Technology for BET Protein Degradation

E3 Ligase Ligand 1 serves as a key component in the synthesis of PROTACs designed to degrade BET (Bromodomain and Extra-Terminal domain) proteins, such as BRD2, BRD3, and BRD4 mdpi.comglpbio.comglpbio.comabmole.commedchemexpress.comfishersci.nopnas.orgthno.org. A prominent example is ARV-771, a VHL-based PROTAC that incorporates E3 Ligase Ligand 1. ARV-771 has demonstrated significant efficacy in degrading BET proteins in cellular models of castration-resistant prostate cancer (CRPC) mdpi.comglpbio.comglpbio.comabmole.commedchemexpress.comfishersci.nopnas.orgthno.org. This PROTAC has shown potent BET protein degradation with DC50 values below 1 nM, highlighting the effectiveness of combining VHL recruitment with BET protein targeting glpbio.comglpbio.comabmole.commedchemexpress.comfishersci.no. The development of such potent BET degraders underscores the importance of E3 Ligase Ligand 1 in enabling advanced TPD strategies for cancer therapy and other diseases.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H33ClN4O3S B560564 (S,R,S)-AHPC-Me hydrochloride CAS No. 1948273-03-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,4R)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N4O3S.ClH/c1-13(15-6-8-16(9-7-15)19-14(2)25-12-31-19)26-21(29)18-10-17(28)11-27(18)22(30)20(24)23(3,4)5;/h6-9,12-13,17-18,20,28H,10-11,24H2,1-5H3,(H,26,29);1H/t13-,17+,18-,20+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHFOLQCCYGBOTL-QDVBFIRISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H33ClN4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1948273-03-7
Record name L-Prolinamide, 3-methyl-L-valyl-4-hydroxy-N-[(1S)-1-[4-(4-methyl-5-thiazolyl)phenyl]ethyl]-, hydrochloride (1:1), (4R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1948273-03-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular and Structural Aspects of E3 Ligase Ligand 1

E3 Ligase Ligand 1 as an (S,R,S)-AHPC-based VHL Ligand

E3 Ligase Ligand 1 is chemically identified as (S,R,S)-AHPC. selleckchem.commedchemexpress.com The designation "(S,R,S)" specifies the stereochemistry at its chiral centers, which is critical for its biological activity. It is a derivative of the well-characterized VHL ligand VH032 and is often referred to as VH032-NH2 or VHL ligand 1. selleckchem.commedchemexpress.com As a VHL ligand, its primary role is to bind to the von Hippel-Lindau protein, thereby "recruiting" it. selleckchem.commedchemexpress.com This recruitment is the foundational step for its use in PROTACs, where it serves as the E3 ligase-binding moiety. By being connected via a chemical linker to a ligand for a target protein, (S,R,S)-AHPC facilitates the formation of a ternary complex between the target protein and the E3 ligase machinery. medchemexpress.com

Interaction with the von Hippel-Lindau (VHL) Protein

The utility of E3 Ligase Ligand 1 stems from its specific and high-affinity interaction with the VHL tumor suppressor protein. nih.gov The design of this ligand is based on mimicking the binding motif of Hypoxia-Inducible Factor-1 alpha (HIF-1α), the natural substrate for VHL. nih.govacs.org The ligand occupies the same binding pocket on VHL that the hydroxylated proline residue of HIF-1α would normally bind to. nih.govacs.org

The von Hippel-Lindau protein is not an isolated entity but functions as the substrate recognition subunit (SRS) of a larger, multi-protein assembly known as the Cullin-RING E3 ubiquitin ligase complex, specifically the CRL2VHL complex. nih.govnih.gov This complex is a key player in the ubiquitin-proteasome system (UPS), which is the cell's primary mechanism for degrading unwanted or damaged proteins. nih.gov

The core components of the CRL2VHL complex are:

Cullin 2 (Cul2): A scaffold protein that provides the structural backbone for the complex. nih.gov

RING-box protein 1 (Rbx1): A small protein that recruits the E2 ubiquitin-conjugating enzyme. nih.govresearchgate.net

Elongin B and Elongin C: These act as adaptor proteins that link VHL to the Cul2 scaffold. nih.govresearchgate.net

von Hippel-Lindau protein (VHL): The component that directly binds to the target substrate, conferring specificity to the ligase complex. nih.govportlandpress.com

Under normal oxygen conditions (normoxia), VHL recognizes a hydroxylated proline residue on HIF-1α, leading to its ubiquitination by the CRL2VHL complex and subsequent degradation by the proteasome. researchgate.netportlandpress.com E3 Ligase Ligand 1 hijacks this natural process by binding to VHL, effectively directing the entire CRL2VHL ligase complex towards a new protein of interest chosen for degradation. nih.gov

ComponentFunction within CRL2VHL Complex
VHL Substrate recognition; binds target protein (or ligand)
Elongin B/C Adaptor proteins; link VHL to the Cullin scaffold
Cullin 2 (Cul2) Scaffold protein; provides structural framework
Rbx1 RING protein; recruits E2 ubiquitin-conjugating enzyme

E3 Ligase Ligand 1, being a derivative of VH032, exhibits potent binding to VHL. The parent compound, VH-032, demonstrates a high affinity for the VHL:HIF-1α interaction, with a reported dissociation constant (Kd) of 185 nM. glpbio.com This strong binding is crucial for the ligand's ability to effectively compete with endogenous substrates and successfully recruit the VHL complex within a cellular environment. The specificity of the interaction is dictated by the precise molecular architecture of the VHL binding pocket, which has been extensively studied through X-ray crystallography. nih.govnih.gov The ligand was rationally designed to fit this pocket and replicate the key interactions made by the native HIF-1α peptide. nih.govacs.org

Stereochemical Considerations in E3 Ligase Ligand 1 Activity

The stereochemistry of E3 Ligase Ligand 1, denoted as (S,R,S), is a critical determinant of its binding affinity and biological function. The interaction between VHL and its native substrate, HIF-1α, is highly stereoselective, recognizing a specific hydroxylated proline residue (Hyp564). nih.gov The binding pocket of VHL is a chiral environment, meaning that only a ligand with the correct three-dimensional arrangement of atoms can fit optimally and form the necessary hydrogen bonds and van der Waals interactions. The (S,R,S) configuration of E3 Ligase Ligand 1 correctly mimics the spatial orientation of the key functional groups of the HIF-1α peptide, allowing it to bind with high affinity. nih.gov Other stereoisomers, such as (S,S,S)-AHPC, exist but would not be expected to bind as effectively, underscoring the importance of precise stereochemical control during synthesis for ensuring the ligand's activity. medchemexpress.com

Structure-Activity Relationship (SAR) Studies of VHL Ligands Relevant to E3 Ligase Ligand 1

Structure-activity relationship (SAR) studies have been pivotal in the development of potent VHL ligands like E3 Ligase Ligand 1. These studies systematically modify the chemical structure of a ligand and assess how the changes affect its binding affinity and functional activity. Initial efforts started from the minimal hydroxyproline (B1673980) recognition unit and used structure-guided design to improve potency. acs.orged.ac.uk

For VHL ligands, SAR studies have elucidated several key structural features required for high-affinity binding. nih.gov For instance, the tert-butyl group present in the parent VH032 ligand was found to be essential for achieving superior binding affinity, as it occupies a hydrophobic pocket within the VHL surface. nih.gov X-ray crystallography of VHL in complex with various small-molecule inhibitors has confirmed the binding modes and rationalized the observed SAR, guiding the optimization of these ligands to achieve nanomolar binding affinities. acs.org These studies reveal a delicate balance between improving binding potency and maintaining favorable physicochemical properties, such as lipophilicity, which influences cellular activity. nih.gov

When incorporating E3 Ligase Ligand 1 into a PROTAC, the point of attachment for the chemical linker and the nature of the linker itself are critical variables that affect the final molecule's efficacy. The most common attachment point on (S,R,S)-AHPC is its terminal amine, which can be readily used to form a stable amide bond with a linker. musechem.com This position is solvent-exposed and distal from the key VHL-binding motifs, minimizing interference with the crucial protein-ligand interaction. researchgate.net

The composition and length of the linker have a profound impact on the ultimate degradation activity of the PROTAC. nih.gov The linker is not merely a passive spacer; it influences the PROTAC's solubility, cell permeability, and ability to facilitate a productive ternary complex (Target-PROTAC-VHL). nih.govacs.org Studies have shown that linkers can affect the PROTAC's ability to adopt folded, low-polarity conformations, which is correlated with higher cell permeability. researchgate.netacs.org Therefore, the linker attachment site on the VHL ligand must be chosen carefully to enable the synthesis of PROTACs with optimal degradation capabilities. musechem.com

Optimization Strategies for Improved Potency and Degradation Activity

The optimization of the E3 ubiquitin ligase ligand is a critical step in the development of potent Proteolysis-Targeting Chimeras (PROTACs). researchgate.netnih.gov Effective optimization strategies aim to enhance the affinity and specificity of the ligand for its E3 ligase, which in turn improves the degradation efficiency of the target protein. These strategies often involve medicinal chemistry modifications to the ligand's structure, altering linker attachment points, and fine-tuning binding affinities to achieve maximal potency. nih.gov

Similarly, ligands for the Cereblon (CRBN) E3 ligase have undergone extensive optimization. In the development of the AR degrader ARV-110, replacing a hydrogen atom with fluorine on the benzene (B151609) ring of the CRBN ligand enhanced its druggability, leading to high efficiency in VCaP cells with a DC₅₀ value of 1 nM. nih.gov For estrogen receptor (ER) degraders, optimization of the CRBN ligand by Hengrui Medicine resulted in a compound with a DC₅₀ value of 0.41 nM in MCF-7 cells. nih.govfrontiersin.org Another example is the ER degrader ARV-471, which showed an ERα degradation DC₅₀ of 1.8 nM in MCF-7 cells. nih.gov

Table 1: Research Findings on AR and ER Degrader Optimization
CompoundTargetE3 LigaseCell LineDegradation Activity (DC₅₀)Optimization Strategy Highlight
ARD-69ARVHLLNCaP0.86 nMOptimized VHL ligand. nih.gov
ARD-266ARVHLLNCaP0.5 nMShortened linker and modified VHL ligand to decrease molecular weight. nih.gov
ARV-110ARCRBNVCaP1 nMFluorine substitution on CRBN ligand to improve druggability. nih.gov
ARV-471ERαCRBNMCF-71.8 nMChiral degrader with optimized CRBN ligand. nih.gov
Compound 41 (Hengrui Medicine)ERCRBNMCF-70.41 nMFurther optimization of CRBN E3 ligase ligand. nih.govfrontiersin.org

Another effective optimization strategy is altering the point at which the linker is attached to the E3 ligase ligand. The choice of connection position can significantly influence the potency of the resulting PROTAC. nih.gov Research on Tropomyosin receptor kinase (TRK) degraders demonstrated this principle effectively. The initial compound, CG428, induced degradation of wild-type TRKA with a DC₅₀ value of 1.26 nM and inhibited cell growth with an IC₅₀ of 2.9 nM. nih.govfrontiersin.org By changing the linker's connection position on the pomalidomide (B1683931) (a CRBN ligand) moiety, the resulting compound, CPD-143, exhibited increased activity, with a cell growth IC₅₀ of 0.9 nM. nih.govfrontiersin.org

Table 2: Impact of Linker Attachment Point on TRK Degrader Activity
CompoundE3 Ligase LigandActivity MetricValueKey Finding
CG428PomalidomideCell Growth IC₅₀2.9 nMInitial linker attachment point. nih.govfrontiersin.org
CPD-143PomalidomideCell Growth IC₅₀0.9 nMChanging the linker connect position on pomalidomide increased potency. nih.govfrontiersin.org

Furthermore, modulating the binding affinity of the E3 ligase ligand can be a powerful, though sometimes counterintuitive, optimization tool. It has been demonstrated that a lower-affinity E3 ligase ligand can, in some cases, lead to a more effective PROTAC. nih.gov This is because the PROTAC's catalytic cycle requires the formation and subsequent dissociation of the ternary complex (Target Protein-PROTAC-E3 Ligase). An excessively high-affinity interaction might hinder the release of the complex, thereby slowing down the degradation cycle. For example, the AR degrader ARD-266 was developed using a weak binding VHL ligand (VHL-g) and displayed significantly higher AR degradation activity compared to other PROTACs that utilized higher-affinity VHL ligands. nih.gov This highlights that achieving an optimal, rather than maximal, binding affinity is key to successful PROTAC design. nih.gov

The choice of E3 ligase itself is also a variable for optimization. For the degradation of EGFR L858R, both VHL and CRBN-recruiting ligands were explored. The VHL-based degrader (compound 68) showed DC₅₀ values of 5.0 nM in HCC-827 cells and 3.3 nM in H3255 cells. nih.govfrontiersin.org In contrast, the CRBN-based degrader (compound 69) yielded DC₅₀ values of 11 nM and 25 nM in the same cell lines, respectively, indicating that for this particular target and scaffold, the VHL ligand was more effective. nih.govfrontiersin.org

Table 3: Comparison of VHL and CRBN Ligands for EGFR L858R Degradation
CompoundE3 Ligase RecruitedCell LineDegradation Activity (DC₅₀)
Compound 68VHLHCC-8275.0 nM
H32553.3 nM
Compound 69CRBNHCC-82711 nM
H325525 nM

Targeted Protein Degradation Applications Mediated by E3 Ligase Ligand 1

E3 Ligase Ligand 1 in the Synthesis of PROTACs

E3 Ligase Ligand 1 is a key building block in the creation of PROTACs, which are engineered to hijack the cell's natural protein disposal system. smolecule.com The synthesis of these complex molecules involves advanced organic chemistry techniques to ensure the final compound can effectively target and induce the degradation of specific proteins. smolecule.com

Role as the E3-recruiting Ligand in Bifunctional Molecules

PROTACs are bifunctional molecules, meaning they have two distinct active ends connected by a chemical linker. medchemexpress.com One end binds to the target protein of interest (the protein intended for degradation), and the other end binds to an E3 ubiquitin ligase. E3 Ligase Ligand 1 serves as the component that recruits the von Hippel-Lindau (VHL) E3 ligase. guidetopharmacology.orgglpbio.com

Once a PROTAC has engaged both the target protein and the VHL E3 ligase, it forms a ternary complex. medchemexpress.com This proximity, orchestrated by the PROTAC, allows the E3 ligase to tag the target protein with ubiquitin, a small regulatory protein. This ubiquitination marks the target protein for destruction by the proteasome, the cell's protein degradation machinery. smolecule.com

Degradation of Bromodomain and Extra-Terminal Domain (BET) Proteins

A significant application of PROTACs synthesized with E3 Ligase Ligand 1 is the degradation of Bromodomain and Extra-Terminal Domain (BET) proteins. pnas.orgnih.gov These proteins are involved in regulating gene expression and are considered important targets in cancer therapy. pnas.org

Specific Application in ARV-771 for BET Protein Degradation

ARV-771 is a pan-BET degrader that incorporates a derivative of E3 Ligase Ligand 1 to recruit the VHL E3 ligase. guidetopharmacology.orgpnas.org This PROTAC was designed to target and degrade BET proteins, including BRD2, BRD3, and BRD4. guidetopharmacology.orgnih.gov In cellular models, ARV-771 has demonstrated potent degradation of these BET proteins. pnas.orgresearchgate.net The mechanism involves ARV-771 facilitating the ubiquitination of BET proteins via the VHL E3 ligase, leading to their subsequent destruction by the proteasome. guidetopharmacology.org

Efficacy in Castration-Resistant Prostate Cancer (CRPC) Cells

ARV-771 has shown significant efficacy in preclinical models of castration-resistant prostate cancer (CRPC), a form of prostate cancer that no longer responds to hormone therapy. pnas.orgnih.gov In CRPC cell lines, ARV-771 potently degrades BET proteins, with a DC50 (the concentration required to degrade 50% of the target protein) of less than 5 nM. mdpi.com This leads to a decrease in the levels of c-MYC, a downstream effector of BET proteins, with an IC50 of less than 1 nM. mdpi.compnas.org Furthermore, treatment with ARV-771 has been shown to induce apoptosis (programmed cell death) in CRPC cells. pnas.orgresearchgate.net In vivo studies in mouse xenograft models of CRPC have demonstrated that ARV-771 can lead to tumor regression. pnas.org

Cell LineTarget ProteinsARV-771 DC50c-MYC IC50Reference
22Rv1BRD2/3/4< 5 nM< 1 nM mdpi.compnas.org
VCaPBRD2/3/4< 5 nMNot Reported mdpi.compnas.org
LnCaP95BRD2/3/4< 5 nMNot Reported mdpi.compnas.org

Comparison of VHL-based PROTACs with Other E3 Ligase Ligand-based PROTACs

PROTACs have been developed using ligands for various E3 ligases, with the most common being VHL and cereblon (CRBN). mdpi.com While both have been successful in inducing protein degradation, there are notable differences.

VHL-based PROTACs, such as those utilizing E3 Ligase Ligand 1, have demonstrated high degradation efficiency. vulcanchem.com However, they often require careful optimization of the linker to achieve favorable pharmacokinetic properties. vulcanchem.com In some instances, VHL-based PROTACs have shown superior degradation capabilities compared to their CRBN-based counterparts for the same target. frontiersin.org For example, in the development of estrogen receptor alpha (ERα) degraders, VHL-based PROTACs induced significant degradation, while CRBN-based molecules did not show obvious protein degradation. frontiersin.org

Conversely, the majority of PROTACs that have entered clinical trials are based on CRBN ligands. nih.gov This may be partly due to the fact that CRBN-based PROTACs tend to occupy a chemical space with better drug-like properties compared to VHL-based PROTACs. nih.gov The choice of E3 ligase ligand can also influence the potential for resistance. The higher essentiality of VHL may reduce the likelihood of rapid resistance development compared to CRBN-based PROTACs. acs.org

Distinctions from CRBN-based PROTACs

While hundreds of E3 ligases exist, the vast majority of PROTACs developed to date, including those in clinical trials, recruit either the von Hippel-Lindau (VHL) or Cereblon (CRBN) E3 ligases. frontiersin.orgtocris.com The choice between a VHL-based or CRBN-based ligand can significantly influence a PROTAC's properties and efficacy.

Key distinctions include:

Ligand Properties: VHL ligands are typically peptidomimetics based on the natural VHL substrate, HIF-1α, and often contain a critical hydroxyproline (B1673980) motif. researchgate.nettandfonline.com In contrast, CRBN ligands are generally derived from immunomodulatory drugs (IMiDs) like thalidomide (B1683933) and its analogs. researchgate.net This often results in VHL-recruiting PROTACs having a higher molecular weight and different physicochemical properties compared to their CRBN-recruiting counterparts. frontiersin.orgtocris.com

Target Degradation Efficacy: The selection of the E3 ligase can lead to different degradation outcomes for the same target protein. For instance, in studies targeting ERα, VHL-based PROTACs induced significant degradation where CRBN-based versions did not. frontiersin.org Conversely, for the Bruton's tyrosine kinase (BTK), a CRBN-recruiting PROTAC (MT-802) was more efficient than a VHL-recruiting one. frontiersin.org Similarly, VHL-based degraders of EGFR were found to be more potent in certain cancer cell lines than their CRBN-based equivalents. frontiersin.org

Resistance Mechanisms: The essentiality of the E3 ligase gene can impact the likelihood of acquired resistance. VHL is an essential gene in the majority of cancer cell lines, whereas CRBN is largely non-essential. nih.gov This difference suggests that cancer cells may more readily develop resistance to CRBN-based PROTACs through the loss of CRBN itself. In contrast, resistance to VHL-based PROTACs is more complex, often involving mutations in other components of the VHL E3 ligase complex, such as CUL2 and ELOB, rather than just VHL. nih.gov

Structural Differences: VHL and CRBN are substrate receptors for different Cullin-RING ligase (CRL) complexes, CRL2 and CRL4, respectively. tocris.com These large E3 ligase complexes exhibit conformational plasticity that allows them to accommodate a wide range of target proteins. tocris.com

Advantages and Limitations of VHL Recruitment

Recruiting the VHL E3 ligase offers a distinct set of advantages and limitations in the design of targeted protein degraders.

Advantages:

Broad Applicability: VHL possesses HIF-independent functions and is expressed in various tissues, allowing for the design of PROTACs targeting a wide array of proteins. frontiersin.org

Structural Information: The interaction between VHL and its natural substrate, HIF-1α, is well-characterized, providing a strong structural basis for designing high-affinity ligands. tandfonline.com This has enabled the structure-guided design of potent VHL-recruiting PROTACs. imperial.ac.uk

Multiple Attachment Points: The core VHL ligand scaffold allows for the attachment of linkers at several different positions ("exit vectors"), providing flexibility in PROTAC design to optimize ternary complex formation and degradation activity. tocris.com

Lower Resistance Potential: Because VHL is an essential gene in most cell lines, the development of resistance through the complete loss of the E3 ligase is less likely compared to PROTACs that use non-essential ligases like CRBN. nih.gov

Limitations:

Physicochemical Properties: VHL ligands are often larger and more peptide-like than CRBN ligands, which can lead to PROTACs with less favorable drug-like properties, such as lower cell permeability. frontiersin.orgrsc.org

The "Hook Effect": Like other PROTACs, VHL-based degraders can suffer from the "hook effect," where efficacy decreases at high concentrations due to the formation of inactive binary complexes (e.g., VHL-PROTAC or POI-PROTAC) that cannot bring the target and ligase together. aacrjournals.org

Suboptimal Degradation: In some cases, even when a stable ternary complex is formed, VHL-mediated degradation can be inefficient. This may be due to the target protein lacking accessible lysine (B10760008) residues in the correct orientation for ubiquitination by the VHL complex. nih.govelifesciences.org

HIF-1α Stabilization: At high concentrations, the VHL ligand component of a PROTAC can act as an inhibitor, blocking the VHL-HIF-1α interaction and leading to the stabilization of HIF-1α. nih.govrsc.org However, this effect typically occurs at concentrations higher than those needed for target degradation. rsc.org

Mechanistic Insights into E3 Ligase Ligand 1-mediated Degradation

The degradation of a target protein by a VHL-recruiting PROTAC is a multi-step process orchestrated within the cell. acs.org It begins with the formation of a key intermediate structure and culminates in the destruction of the target protein by the cellular machinery.

Ternary Complex Formation and Stability

The cornerstone of PROTAC action is the formation of a ternary complex, consisting of the target protein (POI), the PROTAC molecule, and the E3 ligase (VHL). promega.com.auelifesciences.org This complex brings the enzymatic machinery of the ligase into proximity with the substrate. cytivalifesciences.com

The stability of this complex is a critical, though not always definitive, factor for effective degradation. elifesciences.org Several factors influence its formation and stability:

Cooperativity: The formation of the ternary complex can be enhanced by favorable protein-protein interactions between the VHL ligase and the target protein, a phenomenon known as positive cooperativity. cytivalifesciences.com This means the affinity of the two proteins for the PROTAC is greater when they are together in the complex than when they are separate. This cooperativity can turn a non-specific or low-affinity binder into a highly specific and potent degrader. cytivalifesciences.comnih.gov

PROTAC Structure: The length and chemical nature of the linker, as well as the attachment points on both the VHL ligand and the POI ligand, are crucial for allowing the two proteins to adopt a productive orientation. thno.orgchemrxiv.org For example, a VHL-recruiting PROTAC targeting ER showed optimal degradation with a 16-atom linker chain. thno.org

Conformational Dynamics: The process is not static. Molecular dynamics simulations show that the ternary complex is a dynamic entity. chemrxiv.org The stability of the complex, with root-mean-square deviation (RMSD) values often around 2 Å in simulations, is important for allowing the subsequent steps to occur. chemrxiv.org However, a highly stable complex does not always guarantee efficient degradation; sometimes, more transient interactions are sufficient. elifesciences.org For example, p38α, which has a low binding affinity with VHL-based PROTACs, can still undergo rapid degradation. elifesciences.org

Table 1: Factors Influencing VHL-PROTAC Ternary Complex Stability
FactorDescriptionSignificance
CooperativityFavorable protein-protein interactions between VHL and the target protein within the complex.Enhances complex stability and can increase degradation potency and selectivity. cytivalifesciences.com
Linker CompositionThe length, rigidity, and chemical makeup of the linker connecting the VHL and POI ligands.Dictates the distance and relative orientation of the two proteins, impacting the feasibility and stability of the complex. thno.org
Ligand Exit VectorThe point of attachment of the linker to both the VHL ligand and the POI ligand.Crucial for maintaining binding affinity to both proteins and enabling a productive ternary complex conformation. tocris.com
Protein DynamicsThe inherent flexibility and conformational changes of VHL and the target protein upon binding.A stable yet dynamic complex is often required to position lysine residues for ubiquitination. elifesciences.orgchemrxiv.org

Ubiquitination of Target Proteins

Once the ternary complex is formed, the VHL E3 ligase acts as a platform to catalyze the transfer of ubiquitin, a small regulatory protein, from an E2 ubiquitin-conjugating enzyme to the target protein. nih.gov

This process involves several key steps:

E1-E2-E3 Cascade: The UPS is initiated by an E1 activating enzyme, which uses ATP to activate a ubiquitin molecule. This activated ubiquitin is then transferred to an E2 conjugating enzyme. nih.govfrontiersin.org

Recruitment to the Complex: The VHL-PROTAC-POI ternary complex recruits a charged E2 enzyme. biorxiv.org

Ubiquitin Transfer: The VHL ligase facilitates the covalent attachment of the ubiquitin from the E2 enzyme onto one or more lysine residues on the surface of the target protein. nih.govbiorxiv.org The specific orientation of the target protein within the ternary complex is critical, as it must expose accessible lysine residues toward the E2 enzyme's active site. elifesciences.orgbiorxiv.org Cryo-EM structures have shown how a PROTAC can orient a target protein favorably for this transfer. biorxiv.org

Polyubiquitination: This process is repeated, creating a polyubiquitin (B1169507) chain on the target protein. This chain serves as the recognition signal for the proteasome. acs.org

The efficiency of ubiquitination is not solely dependent on ternary complex stability. The geometry of the complex must allow for effective catalysis. elifesciences.org Studies have shown that some stable complexes fail to induce degradation because the target's lysine residues are suboptimally positioned for ubiquitin transfer. nih.gov

Proteasome-mediated Degradation Pathway

The final step in the PROTAC-mediated process is the destruction of the ubiquitinated target protein.

Recognition: The polyubiquitin chain attached to the target protein is recognized by the 26S proteasome, a large, multi-subunit protease complex responsible for degrading most intracellular proteins in eukaryotes. promega.com.aufrontiersin.orgtandfonline.com

Degradation: The proteasome unfolds the tagged protein and feeds it into its catalytic core, where it is cleaved into small peptide fragments. medchemexpress.com

Recycling: The ubiquitin molecules are cleaved from the target and recycled for future use. Crucially, the PROTAC molecule is also released and is not consumed in the process, allowing it to act catalytically to induce the degradation of additional target protein molecules. nih.govmedchemexpress.com

This entire pathway, from ternary complex formation to proteasomal degradation, demonstrates how a VHL-recruiting ligand can be used to co-opt a fundamental cellular process to achieve the selective elimination of a disease-causing protein. thno.orgnih.gov

Research Methodologies and Strategies in E3 Ligase Ligand 1 Studies

E3 Ligase Ligand Validation Workflows

Target Engagement Assays (e.g., NanoBRET)

Assessing the ability of E3 ligase Ligand 1 to bind and engage with its intended E3 ligase target is a fundamental step in its characterization. Techniques like NanoBRET (Nano-Bioluminescence Resonance Energy Transfer) are employed for this purpose. NanoBRET assays allow for the quantitative measurement of degrader compound affinity for E3 ligase proteins directly within live cells promega.com. This method can also evaluate the intracellular availability of the compound, providing insights into its pharmacokinetic behavior within a cellular context. By using NanoLuc® fusion vectors as energy donors and appropriate acceptor fusions, researchers can monitor the formation of ternary complexes, which is essential for initiating protein degradation promega.com. Such assays are vital for determining the potency of E3 ligase Ligand 1 in recruiting the E3 ligase, a prerequisite for its function in targeted protein degradation (TPD) promega.com.

Assessment of Degradation Efficacy (e.g., Mass Spectrometry, Western Blotting)

Once target engagement is confirmed, the efficacy of E3 ligase Ligand 1 in inducing protein degradation must be quantified. Western blotting is a widely used technique for this purpose, allowing researchers to measure the levels of target proteins in cell lysates after treatment with the compound drugdiscoverytrends.comrsc.org. By comparing protein levels in treated versus control cells, the extent of degradation can be determined. Mass spectrometry (MS) offers a more comprehensive approach, enabling the quantitative analysis of protein abundance and the identification of ubiquitinated substrates, thereby providing direct evidence of target degradation drugdiscoverytrends.combiorxiv.org. These methods are critical for establishing dose-response relationships and determining the potency (e.g., DC50 values) of E3 ligase Ligand 1 in degrading specific proteins targetmol.commdpi.com. For instance, a BET protein degrader utilizing a VHL ligand demonstrated degradation efficacy with a DC50 <1 nM in castration-resistant cells targetmol.com.

Preclinical Research Models and Considerations

The translation of in vitro findings to in vivo efficacy requires careful selection of preclinical models and consideration of biological variability.

In Vitro Cellular Models for Degradation Studies

Various cell lines are utilized as in vitro models to study the degradation efficacy of E3 ligase Ligand 1. These models allow for the controlled assessment of compound activity under different cellular conditions. Human cell lines are often preferred to better reflect human biology drugdiscoverytrends.com. For example, studies might use cell lines known to express specific E3 ligases, such as CRBN or VHL, which are commonly recruited by PROTACs researchgate.netmedchemexpress.com. The selection of cell lines can also be guided by the expression levels of the target protein intended for degradation by E3 ligase Ligand 1.

Considerations for Species-Specific Differences in E3 Ligase Expression

A critical factor in preclinical research is the variability in E3 ligase expression across different species drugdiscoverytrends.comnih.gov. E3 ligases are essential components of the ubiquitin-proteasome system (UPS), and their expression levels and functional activity can differ significantly between humans and common preclinical animal models, such as rodents drugdiscoverytrends.comnih.gov. This disparity can complicate the extrapolation of in vitro and in vivo data from animal studies to human therapeutic potential. For example, E3 ligases highly expressed in rodents might be less prevalent in human tissues, and vice versa, affecting the efficacy of E3 ligase Ligand 1 drugdiscoverytrends.comnih.gov. Researchers must account for these differences when designing studies to ensure the translatability of findings.

Use of Humanized Mouse Models

To bridge the gap between preclinical animal models and human physiology, humanized mouse models are increasingly employed drugdiscoverytrends.combiocytogen.com. In these models, human E3 ligases are expressed, providing a more accurate representation of how E3 ligase Ligand 1 might function in human tissues drugdiscoverytrends.combiocytogen.com. These models are particularly valuable for assessing the in vivo efficacy and potential toxicity of targeted protein degraders, offering more predictive data for human clinical trials compared to traditional animal models drugdiscoverytrends.comjci.org. For instance, humanized CRBN mouse models are considered ideal tools for evaluating the in vivo efficacy and toxicity of CRBN-based degraders jci.org.

Challenges and Future Directions in E3 Ligase Ligand 1 Research and Tpd

Expanding the Repertoire of Exploitable E3 Ligases

A significant limitation in the TPD field is the reliance on a very small fraction of the more than 600 E3 ligases encoded in the human genome. nih.govcas.org The vast majority of PROTACs developed to date recruit one of only two E3 ligases: Cereblon (CRBN) or von Hippel-Lindau (VHL). researchgate.net This dependency creates several obstacles. For instance, some cell types or disease states may lack sufficient expression of CRBN or VHL, rendering PROTACs that utilize them ineffective. researchgate.net Furthermore, relying on this limited set restricts the scope of degradable targets, as the formation of a stable and productive ternary complex (E3 ligase-degrader-target) is not always achievable with just these two ligases. nih.govresearchgate.net Therefore, a critical goal for the future of TPD is to expand the toolbox of hijackable E3 ligases to increase the target scope, enhance selectivity, and provide alternative strategies to overcome resistance. icr.ac.ukacs.org

The discovery of ligands for new E3 ligases is paramount to expanding the TPD field. nih.gov Historically, identifying small molecule binders for E3 ligases has been challenging due to the complex biology of these enzymes and the often weak and transient nature of the interactions they form with their substrates. drug-dev.com However, a variety of innovative screening and design strategies are now being employed to uncover novel chemical matter for previously unexploited E3 ligases. nih.gov

High-throughput screening (HTS) methods, such as the fluorescence polarization-based screen that identified a novel scaffold for the KLHDC2 E3 ligase, are proving fruitful. elifesciences.org Structure-based drug design (SBDD) and fragment-based screening have also been successful, as demonstrated by the development of ligands for a novel Cullin E3 ligase. biopharmatrend.com This approach often begins with identifying initial fragment hits, which are then optimized for affinity and potency using structural information from techniques like X-ray crystallography. nih.govbiopharmatrend.com

Other emerging strategies include:

Activity-Based Protein Profiling (ABPP): This chemical proteomics approach has been used to discover covalent binders for ligases like RNF4. nih.gov

DNA-Encoded Library (DEL) Screening: DEL technology allows for the rapid screening of vast chemical libraries to identify E3 ligase binders. acs.org

Aptamer-based Discovery: Researchers have successfully identified a DNA aptamer that binds to the CRL2ZYG11B E3 ligase, demonstrating that nucleic acids can serve as effective E3 ligase recruiters for degrader development. nih.gov

Degron Mimicry: Identifying the natural substrates of an E3 ligase and the specific peptide motifs (degrons) through which they interact can guide the design of small molecules that mimic these interactions. icr.ac.uk This strategy was famously successful in developing VHL ligands by mimicking the hydroxyproline (B1673980) motif in its natural substrate, HIF-1α. nih.gov

These diverse approaches are steadily expanding the arsenal (B13267) of E3 ligase ligands, opening the door to new therapeutic possibilities. nih.gov

For years, E3 ligases have been widely considered "undruggable" targets for small molecules. drug-dev.combiopharmatrend.com Unlike well-established drug targets like kinases, which have conserved ATP-binding pockets, E3 ligases primarily function through protein-protein interactions (PPIs) to recognize their substrates. acs.org These PPI interfaces are typically large, flat, and lack the well-defined pockets that are amenable to small molecule binding, making them exceptionally challenging to target. acs.org

The complexity of the E3 ligase system, which includes over 600 members with diverse structures and regulatory mechanisms, further contributes to this challenge. drug-dev.com The limited success in developing drugs targeting E3 ligases is evidenced by the small number of compounds that have reached clinical trials. drug-dev.com However, the rise of TPD has renewed optimism and spurred the development of novel strategies to tackle this problem. Rational design approaches are beginning to emerge, leveraging a deeper understanding of the structural biology of E3 ligase-substrate interactions. cas.org The success of molecular glues like the immunomodulatory drugs (IMiDs) that bind to Cereblon demonstrates that it is possible to modulate these complex PPIs with small molecules, paving the way for future discoveries. nih.gov

A key advantage of expanding the E3 ligase toolbox is the potential to develop degraders with enhanced tissue or cell-type selectivity. nih.gov Most currently used E3 ligases, like VHL and CRBN, are widely expressed across many human cell types, which can lead to undesired protein degradation in healthy tissues and potential off-target toxicity. researchgate.net By contrast, hijacking an E3 ligase that is selectively or uniquely expressed in a specific tissue or disease state could significantly improve a drug's therapeutic window. biopharmatrend.comcullgen.com

Researchers are actively pursuing this strategy by:

Mapping E3 Ligase Expression: Using proteomics and transcriptomics data, scientists can map the expression patterns of E3 ligases across various healthy and diseased tissues. icr.ac.ukbiopharmatrend.comthemarkfoundation.org This allows for the identification of ligases that are enriched in specific cancer types or tissues, such as immune cells. researchgate.netthemarkfoundation.org

Developing Tissue-Specific Ligands: Once a tissue-specific E3 ligase is identified, the next step is to develop ligands that can recruit it for TPD. themarkfoundation.org This could lead to degraders that are only active in the target tissue, minimizing systemic side effects. researchgate.net

Leveraging Disease-Specific E3s: Some viruses encode their own E3 ligases that are, by definition, expressed only in infected, diseased cells. biorxiv.org Repurposing these viral E3s for TPD represents a novel approach to achieving disease-specific protein degradation. biorxiv.org

This targeted approach promises to yield safer and more effective therapies by confining the degradation activity to where it is needed most. cullgen.com

Addressing Resistance Mechanisms to PROTACs

As with many targeted therapies, particularly in oncology, the emergence of drug resistance is a primary cause of treatment failure. aacrjournals.orgnih.gov While the catalytic, event-driven mechanism of PROTACs offers advantages over traditional inhibitors, cancer cells can still develop mechanisms to evade PROTAC-mediated degradation. nih.govmdpi.com Understanding and overcoming these resistance mechanisms is crucial for the long-term success of TPD therapeutics. Resistance can arise from alterations in the target protein, but studies have shown that changes in the E3 ligase machinery are a predominant cause. aacrjournals.orgmdpi.comresearchgate.net

A primary mechanism of acquired resistance to PROTACs involves genetic alterations that compromise the function of the hijacked E3 ligase complex. aacrjournals.orgresearchgate.net Unlike resistance to some small molecule inhibitors, which often involves mutations in the drug's binding site on the target protein, resistance to BET-PROTACs has been shown to be caused by genomic alterations affecting the E3 ligase itself or its associated proteins. aacrjournals.org

Studies have demonstrated that chronic treatment with a CRBN-based PROTAC can lead to the downregulation of CRBN expression or the deletion of the CRBN gene, rendering the cells resistant. aacrjournals.orgresearchgate.net Similarly, resistance to VHL-based PROTACs can arise from mutations or loss of function in components of the VHL-Cullin-RING ligase (CRL) complex, such as CUL2. aacrjournals.orgnih.gov The essentiality of the E3 ligase gene can influence the type of resistance mutation that arises. For the non-essential CRBN gene, direct mutations or loss are common. nih.gov For the essential VHL gene, cells are more likely to acquire mutations in other, non-essential components of its E3 ligase complex to evade the drug's effect while maintaining viability. nih.gov The development of a diverse toolbox of PROTACs that utilize different E3 ligases is a highly desirable strategy to overcome this form of resistance, as cells resistant to a PROTAC that uses one ligase may remain sensitive to a PROTAC that hijacks another. nih.govresearchgate.net

Another challenge for targeted therapies, including PROTACs, is the cell's ability to adapt by activating compensatory feedback loops or upregulating alternative proteins to bypass the effect of the drug. researchgate.net While PROTACs are designed to eliminate a target protein entirely, which can be more effective than simply inhibiting one of its functions, compensatory reprogramming can still occur. nih.govnih.gov For example, the degradation of a specific kinase might lead to the feedback activation of downstream signaling through other kinases, ultimately restoring the oncogenic pathway. nih.gov Similarly, cells may respond to the degradation of a target by increasing the expression of the target protein itself, potentially overwhelming the PROTAC's capacity for degradation. biorxiv.org Addressing this form of resistance may require combination therapies that simultaneously block the primary target and the compensatory pathways that are activated.

Optimizing PROTAC Design and Functionality

The length of the linker is a key determinant of whether a productive ternary complex can form. rsc.org It must be long enough to bridge the two proteins effectively but not so long that it leads to unproductive binding or poor pharmacokinetics. rsc.org For instance, in the development of androgen receptor (AR) degraders, a PROTAC with a highly rigid linker demonstrated potent AR depletion at sub-nanomolar concentrations. explorationpub.com Conversely, a study on BRD4-targeting PROTACs showed that potency decreased as the linker length increased in a series utilizing the VHL E3 ligase. nih.gov This highlights the necessity of optimizing linker length for each specific target and E3 ligase pair. nih.gov

The rigidity of the linker is another important factor. While flexible linkers, such as polyethylene (B3416737) glycol (PEG) or alkyl chains, have been commonly used, there is a growing trend towards using more rigid structures. musechem.com Rigid linkers, which can include aromatic rings, alkynes, and heterocyclic scaffolds like piperazine, can pre-organize the PROTAC into a conformation that is more favorable for ternary complex formation. precisepeg.comnih.gov This can lead to higher potency and improved pharmacokinetic properties. explorationpub.commusechem.com For example, the BET degrader MZ1 benefits from a linker that orients the ligands for favorable protein-protein interactions. explorationpub.com

Linker TypeCommon MotifsKey Characteristics
Flexible Alkyl chains, Polyethylene glycol (PEG)Can adopt multiple conformations; may have lower metabolic stability. precisepeg.com
Rigid Aromatic rings, Alkynes, Piperazine, TriazoleRestricts conformational flexibility, potentially improving potency and selectivity. precisepeg.commusechem.com
Polar PEG-based, Ethers, AmidesEnhances water solubility and can improve pharmacokinetic properties. precisepeg.com

Interestingly, high binding affinity to the E3 ligase is not always a prerequisite for an effective PROTAC. Research has shown that PROTACs built with low-affinity E3 ligase ligands can be highly effective degraders. nih.govresearchgate.net For example, a PROTAC for the androgen receptor, ARD-266, utilized a weak-binding VHL ligand and still achieved sub-nanomolar degradation potency. explorationpub.comnih.gov Similarly, a JQ1-based PROTAC using a VHL ligand with weak affinity selectively degraded BRD4 at nanomolar concentrations. nih.gov

A significant hurdle in the development of PROTACs as therapeutics is achieving favorable pharmacokinetic (PK) and pharmacodynamic (PD) properties. frontiersin.org Due to their larger size compared to traditional small-molecule drugs, PROTACs often face challenges with cell permeability and oral bioavailability. nih.gov

Optimizing the linker is a key strategy for improving the PK/PD profile of a PROTAC. frontiersin.org For instance, replacing an amide bond in the linker with a more stable ether linkage has been shown to improve the metabolic stability and in vivo activity of BTK degraders. frontiersin.org The inclusion of rigid structures like triazoles in the linker can also address issues of metabolic oxidation. frontiersin.org

New Modalities and Emerging Approaches in Targeted Protein Degradation

The field of targeted protein degradation is continually evolving, with new strategies emerging beyond the classic PROTAC approach. drugdiscoverytrends.comfrontiersin.org These novel modalities aim to overcome some of the limitations of traditional PROTACs and expand the scope of "undruggable" targets. nih.gov

Molecular glue degraders (MGDs) are small molecules that induce or stabilize the interaction between an E3 ligase and a target protein, leading to the protein's degradation. cytoskeleton.comtandfonline.com Unlike PROTACs, which are heterobifunctional molecules with distinct domains for binding the target and the E3 ligase, MGDs are typically smaller, more "drug-like" molecules that act as a bridge between the two proteins. drugdiscoverytrends.comtandfonline.com

The discovery of MGDs has often been serendipitous, but there is a growing effort to design them rationally. tandfonline.com A well-known example is the immunomodulatory drug thalidomide (B1683933) and its derivatives, such as lenalidomide, which were later discovered to function as MGDs that recruit neosubstrates to the E3 ligase cereblon (CRBN) for degradation. cytoskeleton.comannualreviews.org These MGDs have been shown to be effective in treating certain cancers by targeting proteins like IKZF1 and IKZF3 for degradation. cytoskeleton.com

Homo-PROTACs

Homo-PROTACs represent a distinct class of proteolysis-targeting chimeras constructed by linking two identical or different E3 ligase ligands. This design enables the dimerization of E3 ligases, leading to their subsequent degradation. sygnaturediscovery.com This approach offers the advantage of not binding to other targets, which can help avoid toxic side effects.

The mechanism of action involves the homo-PROTAC molecule recruiting one E3 ligase molecule to another. researchgate.net This proximity induces bidirectional polyubiquitination of the E3 ligase molecules, marking them for degradation by the proteasome. researchgate.net This process of self-directed ubiquitination and degradation has been demonstrated for several E3 ligases, including VHL, CRBN, and MDM2. nih.govnih.gov

For instance, homo-PROTACs composed of two VHL ligands have been shown to induce the degradation of the VHL protein. tandfonline.com One of the most effective VHL-degrading homo-PROTACs, CM11, was found to induce dimerization of CRL2^VHL^ with high cooperativity and led to intracellular VHL degradation at concentrations significantly lower than its binary dissociation constant (Kd). nih.gov Similarly, homo-PROTACs have been designed by linking two pomalidomide (B1683931) molecules to induce the degradation of the CRBN E3 ligase. researchgate.net

Furthermore, hetero-bifunctional molecules, which consist of a ligand for one E3 ligase (e.g., CRBN) and a ligand for another (e.g., VHL), have been developed. These molecules have demonstrated the ability to preferentially degrade one E3 ligase over the other, suggesting a strategy for selectively targeting E3 ligases. nih.gov This approach could be valuable for hijacking one E3 ligase to induce the degradation of another. nih.gov

While promising, the development of homo-PROTACs also presents challenges. The inclusion of two E3 ligase ligands can lead to unintended "homo-degradation," resulting in the loss of the functional E3 ligase and potentially hindering the degradation of the intended target protein. rsc.org Additionally, the high molecular weight of these molecules can pose challenges for cellular uptake and favorable pharmacokinetic properties. researchgate.netrsc.org

Translational Research and Clinical Development

Challenges in Preclinical to Clinical Translation

The translation of targeted protein degradation (TPD) therapies, including those utilizing E3 ligase ligands, from preclinical models to clinical applications is a complex process fraught with challenges. drugdiscoverytrends.com One of the primary hurdles is the often large and complex structure of degraders like PROTACs, which can lead to difficulties with pharmacokinetics (PK) and biodistribution. drugdiscoverytrends.comdrugdiscoverytrends.com These molecules may not adhere to traditional rules for small molecule drug design, such as Lipinski's rule-of-five, which can affect their solubility, permeability, and oral bioavailability. rsc.orgdrugdiscoverytrends.comnih.gov

Effective target engagement requires the degrader to penetrate cells, bind to the target protein, and recruit the E3 ligase. drugdiscoverytrends.com The dynamic nature of the ternary complex formation (E3 ligase-degrader-target protein) adds another layer of complexity that is not fully captured by traditional occupancy-based models. nih.gov The catalytic nature of TPD means that even at low concentrations, these molecules can induce significant protein degradation, making it challenging to control their activity by simply adjusting the dose.

Off-target effects are a significant concern. Unintended degradation of proteins other than the target can lead to toxicity. drugdiscoverytrends.com This can occur due to non-specific binding to other proteins or engagement of other E3 ligases. drugdiscoverytrends.com Therefore, thorough preclinical toxicology studies are essential to identify and mitigate these off-target effects. drugdiscoverytrends.comresearchgate.net

Species-specific differences in the expression of E3 ligases can complicate the translation of preclinical findings from animal models to humans. drugdiscoverytrends.com The efficacy of a degrader can be highly dependent on the presence of the appropriate E3 ligase in the target tissue. drugdiscoverytrends.com This variability can impact the prediction of both efficacy and safety in clinical trials. drugdiscoverytrends.com

Finally, the delivery of protein-based degraders into cells remains a major obstacle for their in vivo application and clinical translation. rsc.org While various strategies are being explored, achieving selective and efficient delivery to target cells is a critical challenge to overcome. rsc.org

Considerations for Drug-Drug Interactions

The unique mechanism of action of E3 ligase ligand-based therapies necessitates careful consideration of potential drug-drug interactions (DDIs). The degradation of target proteins can lead to complex interactions, particularly when co-administered with other drugs that utilize similar cellular pathways. drugdiscoverytrends.com

A primary concern is the potential for these therapies to affect the metabolism of other drugs. If a targeted protein is involved in drug metabolism, its degradation could alter the pharmacokinetics of co-administered therapies, potentially leading to changes in their efficacy or toxicity. drugdiscoverytrends.com

Furthermore, the extensive reliance on the ubiquitin-proteasome system (UPS) for the mechanism of action of these degraders raises the possibility of interactions with other drugs that modulate this system. For example, co-administration with proteasome inhibitors, which are used in cancer therapy, could have synergistic or antagonistic effects that need to be carefully evaluated. oncotarget.com

The engagement of specific E3 ligases, such as CRBN and VHL, which are currently the most utilized, could also lead to competition with other drugs or endogenous substrates that rely on these same ligases. researchgate.net This could potentially lead to unexpected toxicities or a reduction in the efficacy of the degrader or the co-administered drug. As the field moves towards utilizing a broader range of E3 ligases, understanding the substrate scope of each ligase will be crucial to predict and manage potential DDIs. researchgate.net

Therapeutic Potential in Various Disease Areas

The ability to target and eliminate disease-causing proteins opens up vast therapeutic possibilities across a wide range of diseases. nih.gov The deregulation of the ubiquitin-proteasome system is implicated in the pathogenesis of numerous human disorders, including cancer, neurodegenerative diseases, and inflammatory conditions. oncotarget.com

Oncology: Cancer is a primary area of focus for TPD therapies. Many cancers are driven by the aberrant expression of oncoproteins, making them ideal targets for degradation. nih.govresearchgate.net E3 ligase modulators can be used to stabilize tumor suppressor proteins, such as p53, by targeting the E3 ligases that mark them for degradation, like MDM2. nih.govmdpi.com Additionally, targeting E3 ligases that are overexpressed in cancer cells can induce cell cycle arrest and apoptosis. nih.gov The development of degraders for challenging targets like KRAS and MYC highlights the potential to address previously "undruggable" proteins in oncology. nih.gov

Neurodegenerative Diseases: The accumulation of misfolded or aggregated proteins is a hallmark of many neurodegenerative diseases, including Alzheimer's and Parkinson's disease. frontiersin.orgnih.gov The UPS plays a critical role in clearing these protein aggregates, and its dysfunction is often observed in these conditions. frontiersin.orgnih.gov Targeting specific E3 ligases that are involved in the degradation of proteins like tau and α-synuclein could be a promising therapeutic strategy. frontiersin.orgmdpi.com For instance, the E3 ligase Parkin, which is implicated in Parkinson's disease, is a potential target for therapeutic intervention. frontiersin.org

Inflammatory and Autoimmune Diseases: E3 ligases are key regulators of immune responses and inflammation. nih.govdrugtargetreview.com They are involved in signaling pathways that control the production of pro-inflammatory cytokines. oncotarget.com Targeting E3 ligases involved in immune cell activation, such as Cbl-b and Itch, could offer a novel approach to treating inflammatory conditions like atherosclerosis and other autoimmune disorders. acs.orgfrontiersin.org For example, degrading IRAK4, a kinase involved in inflammatory signaling, is a potential strategy for treating autoimmune diseases. acs.org The modulation of E3 ligases can also impact immune checkpoints, which could enhance anti-tumor immunity in cancer immunotherapy. nih.gov

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.